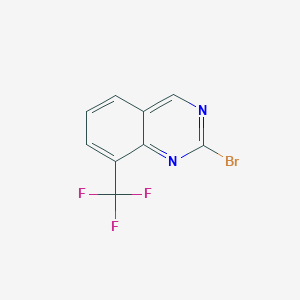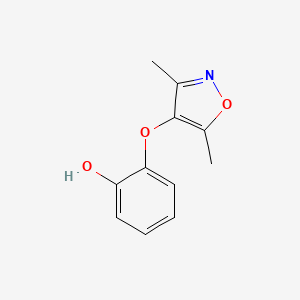
2-((3,5-Dimethylisoxazol-4-yl)oxy)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3,5-Dimethylisoxazol-4-yl)oxy)phenol is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,5-Dimethylisoxazol-4-yl)oxy)phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,5-dimethylisoxazole with phenol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-((3,5-Dimethylisoxazol-4-yl)oxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The isoxazole ring can be reduced under specific conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of various substituted phenolic and isoxazole derivatives.
科学的研究の応用
2-((3,5-Dimethylisoxazol-4-yl)oxy)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
作用機序
The mechanism of action of 2-((3,5-Dimethylisoxazol-4-yl)oxy)phenol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of enzymes like BRD4, which is involved in the regulation of gene expression. The compound can bind to the active site of the enzyme, blocking its activity and thereby exerting its therapeutic effects. The pathways involved may include modulation of signaling cascades and induction of cellular responses such as apoptosis or cell cycle arrest.
類似化合物との比較
Similar Compounds
- 4-(3,5-Dimethylisoxazol-4-yl)benzene-1,2-diol
- 2-((4-(3,5-Dimethylisoxazol-4-yl)-2,6-difluorophenyl)amino)benzoate
Comparison
Compared to similar compounds, 2-((3,5-Dimethylisoxazol-4-yl)oxy)phenol exhibits unique properties due to the presence of both the phenolic and isoxazole moieties. This dual functionality allows it to participate in a broader range of chemical reactions and interact with diverse biological targets. Its structural features also contribute to its potential as a versatile building block in synthetic chemistry and its promising applications in medicinal research.
特性
分子式 |
C11H11NO3 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC名 |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)oxy]phenol |
InChI |
InChI=1S/C11H11NO3/c1-7-11(8(2)15-12-7)14-10-6-4-3-5-9(10)13/h3-6,13H,1-2H3 |
InChIキー |
RSPKFETXWFBLPD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C)OC2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



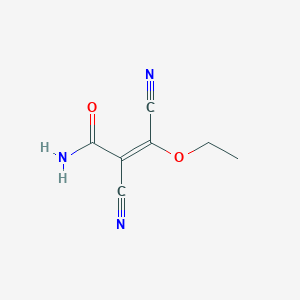
![4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B12971886.png)


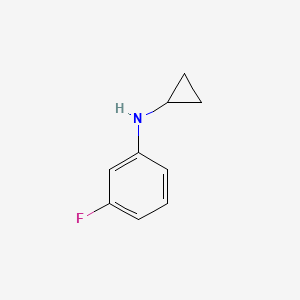
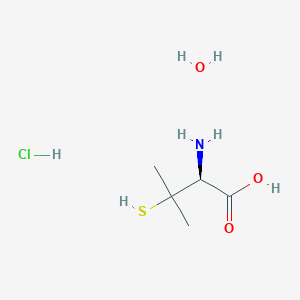
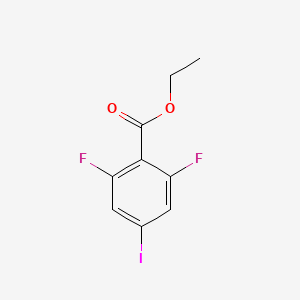
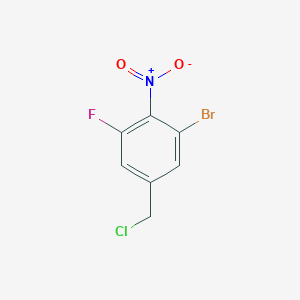

![2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-7-carboxylic acid](/img/structure/B12971935.png)
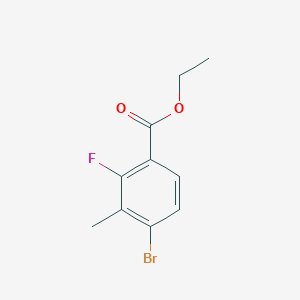
![(R)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B12971940.png)
